molecular formula C28H25N3O4S2 B289235 N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B289235
M. Wt: 531.6 g/mol
InChI Key: AQGNXZANOCEMLF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of cyclopenta[b]thiophene derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. Moreover, it has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments include its potent anticancer, anti-inflammatory, and antimicrobial properties. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Optimization of its synthesis method to improve its yield and purity.
3. Development of novel derivatives with improved pharmacological properties.
4. Evaluation of its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
5. Investigation of its potential as a diagnostic tool for cancer detection and monitoring.
In conclusion, N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a promising compound with potential applications in medicinal chemistry. Its potent anticancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and optimize its synthesis method.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves several steps, including the condensation of 2-aminobenzoylthiophene with thienylcarbonyl chloride, followed by the reaction with 4-ethoxyaniline and cyclopenta[b]thiophene-3-carboxylic acid. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been shown to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C28H25N3O4S2

Molecular Weight

531.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[2-(thiophene-2-carbonylamino)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C28H25N3O4S2/c1-2-35-18-14-12-17(13-15-18)29-27(34)24-20-8-5-10-22(20)37-28(24)31-25(32)19-7-3-4-9-21(19)30-26(33)23-11-6-16-36-23/h3-4,6-7,9,11-16H,2,5,8,10H2,1H3,(H,29,34)(H,30,33)(H,31,32)

InChI Key

AQGNXZANOCEMLF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CS5

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CS5

Origin of Product

United States

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